molecular formula C11H13N3O B14810293 3-Cyclopropoxy-6-(dimethylamino)picolinonitrile

3-Cyclopropoxy-6-(dimethylamino)picolinonitrile

Cat. No.: B14810293
M. Wt: 203.24 g/mol
InChI Key: YEBUHUSZTFWOHL-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-6-(dimethylamino)picolinonitrile is a chemical compound with the molecular formula C11H13N3O and a molecular weight of 203.24 g/mol . This compound is of interest due to its unique structure, which includes a cyclopropoxy group and a dimethylamino group attached to a picolinonitrile core. These structural features make it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-6-(dimethylamino)picolinonitrile can be achieved through several synthetic routes. One common method involves the cyclization of 4-propargylaminoisoxazoles, followed by N-O bond cleavage under mild reaction conditions. This process is catalyzed by gold(I) and can be performed in a stepwise and one-pot fashion .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-6-(dimethylamino)picolinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce primary amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

3-Cyclopropoxy-6-(dimethylamino)picolinonitrile has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-6-(dimethylamino)picolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and dimethylamino groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Cyclopropoxy-6-(dimethylamino)picolinonitrile include other picolinonitrile derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the cyclopropoxy and dimethylamino groups. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for specific synthetic and research applications.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

3-cyclopropyloxy-6-(dimethylamino)pyridine-2-carbonitrile

InChI

InChI=1S/C11H13N3O/c1-14(2)11-6-5-10(9(7-12)13-11)15-8-3-4-8/h5-6,8H,3-4H2,1-2H3

InChI Key

YEBUHUSZTFWOHL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=C(C=C1)OC2CC2)C#N

Origin of Product

United States

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